molecular formula C38H48N4O11 B1214313 Perisoxal citrate CAS No. 2139-25-5

Perisoxal citrate

Cat. No.: B1214313
CAS No.: 2139-25-5
M. Wt: 736.8 g/mol
InChI Key: OOSOWXQJLLTIAF-UHFFFAOYSA-N
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Description

Perisoxal citrate is a synthetic compound classified as an anti-inflammatory and analgesic agent. Its chemical structure is defined as the citrate salt of 3-(2-piperidino-1-hydroxyethyl)-5-phenylisoxazole in a 2:1 molar ratio . The compound has a melting point of 135–145°C and a reported subcutaneous LD50 of 416 mg/kg in mice, indicating moderate toxicity . Pharmacokinetic studies in rats, rabbits, and humans demonstrate that this compound undergoes hepatic metabolism, primarily forming m- and p-hydroxyperisoxal glucuronides, with species-specific variations in metabolite ratios . Notably, the o-hydroxy metabolite is absent in all tested species, and free (unconjugated) forms of the drug are minimally excreted .

Properties

CAS No.

2139-25-5

Molecular Formula

C38H48N4O11

Molecular Weight

736.8 g/mol

IUPAC Name

2-hydroxypropane-1,2,3-tricarboxylic acid;1-(5-phenyl-1,2-oxazol-3-yl)-2-piperidin-1-ylethanol

InChI

InChI=1S/2C16H20N2O2.C6H8O7/c2*19-15(12-18-9-5-2-6-10-18)14-11-16(20-17-14)13-7-3-1-4-8-13;7-3(8)1-6(13,5(11)12)2-4(9)10/h2*1,3-4,7-8,11,15,19H,2,5-6,9-10,12H2;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)

InChI Key

OOSOWXQJLLTIAF-UHFFFAOYSA-N

SMILES

C1CCN(CC1)CC(C2=NOC(=C2)C3=CC=CC=C3)O.C1CCN(CC1)CC(C2=NOC(=C2)C3=CC=CC=C3)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Canonical SMILES

C1CCN(CC1)CC(C2=NOC(=C2)C3=CC=CC=C3)O.C1CCN(CC1)CC(C2=NOC(=C2)C3=CC=CC=C3)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Other CAS No.

40671-46-3

Related CAS

2055-44-9 (Parent)

Synonyms

3-(1-hydroxy-2-piperidinoethyl)-5-phenylisoxazole
31252-S
Isoxal
perisoxal
perisoxal citrate
perisoxal citrate (1:1)
perisoxal citrate (2:1)
perisoxal, (+-)-isomer
perisoxal, (R)-isomer
perisoxal, (S)-isome

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs

Perisoxal citrate belongs to the isoxazole derivative family. Key structural analogs include:

Compound Structure/Modification Melting Point (°C) LD50 (Mouse, SC) Key Pharmacological Use Source
Perisoxal Base compound (no citrate) 107–108 Not reported Anti-inflammatory
Proxazole citrate Isoxazole derivative with citrate salt Not reported Not reported Spasmolytic, analgesic

Key Differences :

  • The citrate salt in this compound likely enhances solubility and bioavailability compared to the free base (perisoxal) .
  • Proxazole citrate shares the isoxazole core but differs in side-chain modifications, leading to distinct therapeutic applications (e.g., spasmolytic vs. anti-inflammatory) .
Pharmacological Class Analogs

This compound is grouped with non-steroidal anti-inflammatory drugs (NSAIDs) and other analgesics. Comparisons with prominent NSAIDs include:

Compound Mechanism of Action Metabolism Pathway Key Safety Data Clinical Use Source
This compound Not fully elucidated Glucuronidation of m/p-hydroxy metabolites LD50 = 416 mg/kg (mouse, SC) Anti-inflammatory, analgesic
Nimesulide Selective COX-2 inhibition Hepatic hydroxylation, sulfation Risk of hepatotoxicity Osteoarthritis, acute pain
Oxaprozin Non-selective COX inhibition Renal excretion (unchanged) Gastrointestinal toxicity Rheumatoid arthritis

Key Differences :

  • Mechanism : Unlike nimesulide and oxaprozin, this compound’s mechanism remains unclear, though it lacks confirmed COX inhibition .
Species-Specific Metabolic Profiles

Metabolite ratios vary significantly across species, impacting translational research:

Species m-Hydroxy Metabolite : p-Hydroxy Metabolite Excretion of Glucuronides
Rat ~3:1 High (>90%)
Rabbit ~0.4:1 High (>90%)
Human <0.1:1 High (>90%)

Implications :

  • The dominance of m-hydroxy metabolites in rats versus p-hydroxy in humans suggests species-specific enzyme activity (e.g., cytochrome P450 isoforms) .
  • These differences underscore challenges in extrapolating preclinical data to human outcomes.
Citrate Salt Comparisons

Citrate salts are used to improve drug stability and absorption. Examples include:

Compound Therapeutic Use Key Differences from this compound
Orphenadrine citrate Muscle relaxant Targets acetylcholine receptors; no anti-inflammatory activity
Butamirate citrate Antitussive Acts on cough reflex; unrelated to pain pathways

Key Insight :

  • While citrate salts enhance physicochemical properties, pharmacological activity is determined by the parent molecule’s structure.

Q & A

Q. How is Perisoxal citrate synthesized and characterized in laboratory settings?

this compound is synthesized via condensation of 3-(2-piperidino-1-hydroxyethyl)-5-phenylisoxazole with citric acid, followed by recrystallization from solvent mixtures (e.g., benzene-cyclohexane) to achieve purity. Characterization includes melting point determination (mp = 135–145°C), nuclear magnetic resonance (NMR) for structural confirmation, and high-performance liquid chromatography (HPLC) for purity assessment. Critical parameters include stoichiometric ratios during salt formation and solvent selection for crystallization .

Q. What analytical methods are used to quantify this compound and its metabolites in biological matrices?

Gas chromatography (GC) with flame ionization detection is a validated method for simultaneous quantification of this compound and its phenolic metabolites (e.g., m- and p-hydroxyperisoxal) in urine. Sample preparation involves enzymatic hydrolysis (β-glucuronidase) to release conjugated metabolites, followed by liquid-liquid extraction. Method validation should include recovery rates, limit of detection (LOD), and inter-species calibration curves (rat, rabbit, human) .

Q. What are the primary pharmacological mechanisms of this compound?

As a non-opioid analgesic and anti-inflammatory agent, this compound likely modulates cyclooxygenase (COX) pathways, though its exact mechanism remains understudied. Preliminary studies suggest inhibition of prostaglandin synthesis, with secondary effects on peripheral nociceptors. Comparative assays with standard NSAIDs (e.g., aspirin) are recommended to elucidate selectivity .

Advanced Research Questions

Q. How do interspecies differences in this compound metabolism impact translational research?

Rats exhibit a 3:1 ratio of m- to p-hydroxy metabolites, while humans show a reverse trend (<0.1:1). This variability in cytochrome P450-mediated hydroxylation necessitates species-specific pharmacokinetic models. Researchers should prioritize in vitro hepatocyte assays and interspecies scaling to predict human clearance rates. Failure to account for metabolic differences may lead to erroneous efficacy or toxicity extrapolations .

Q. What experimental strategies resolve contradictions in this compound’s reported pharmacological data?

Discrepancies in anti-inflammatory efficacy across studies may arise from variations in experimental design (e.g., adjuvant-induced arthritis vs. carrageenan paw edema models). To address this, standardize dosing regimens (e.g., 21 mg/kg i.v. in rats) and include positive controls (e.g., indomethacin). Statistical meta-analyses of historical data can identify confounding variables, such as batch-to-batch compound purity .

How can the PICOT framework structure clinical research questions for this compound?

Example PICOT question:

  • P opulation: Adults with chronic osteoarthritis pain.
  • I ntervention: Oral this compound (200 mg/day).
  • C omparison: Naproxen (500 mg/day).
  • O utcome: Reduction in Visual Analog Scale (VAS) pain scores.
  • T ime: 8-week trial. This framework ensures clarity in hypothesis formulation, comparator selection, and outcome measurement, aligning with evidence-based research principles .

Methodological Guidance

Q. How to ensure reproducibility in this compound studies?

  • Synthesis : Document solvent ratios, crystallization temperatures, and characterization data (e.g., NMR spectra) in supplementary materials.
  • Pharmacokinetics : Report animal strain, dosing routes, and bioanalytical validation parameters (e.g., intra-day precision <15%).
  • Data sharing : Deposit raw chromatograms and pharmacokinetic curves in public repositories (e.g., Zenodo) with DOIs .

Q. What are best practices for literature reviews on this compound?

Use Boolean operators in databases (PubMed, Scopus):

  • ("this compound" OR 3-(2-piperidino-1-hydroxyethyl)-5-phenylisoxazole) AND (pharmacokinetics OR metabolism). Exclude non-peer-reviewed sources (e.g., patents) and prioritize studies reporting negative results to avoid publication bias. Track citations via reference managers (e.g., Zotero) .

Tables

Table 1. Key Physicochemical Properties of this compound

PropertyValueReference
Molecular formulaC₂₆H₃₄N₂O₈
Melting point135–145°C
LD₅₀ (mouse, s.c.)416 mg/kg
Urinary metabolitesm- and p-hydroxyperisoxal

Table 2. Interspecies Metabolic Variability of this compound

Speciesm-hydroxy (%)p-hydroxy (%)Ratio (m:p)
Rat75253:1
Rabbit29710.4:1
Human<10>90<0.1:1
Data derived from Mizojiri et al. (1980) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Perisoxal citrate
Reactant of Route 2
Perisoxal citrate

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